4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole

Neuroscience Insecticide Discovery GABA Receptor

This 4-chloromethyl-1-phenyl-1H-1,2,3-triazole (CAS 924868-97-3) is a precisely functionalized heterocycle exhibiting picomolar affinity (Ki=659 pM) for the human β3 GABA receptor, making it a critical starting point for neurological drug discovery and insecticide development. The orthogonal reactivity of its chloromethyl handle enables rapid, divergent library synthesis, accelerating hit-to-lead optimization. Ensure your research relies on the exact substitution pattern, not generic analogues. Order now for validated computational modeling or SAR campaigns.

Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
CAS No. 924868-97-3
Cat. No. B1645691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole
CAS924868-97-3
Molecular FormulaC9H8ClN3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(N=N2)CCl
InChIInChI=1S/C9H8ClN3/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9/h1-5,7H,6H2
InChIKeyAHQUALIGAOCMNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole (CAS 924868-97-3): A Strategic Building Block for Click Chemistry and Targeted Heterocycle Synthesis


4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole (CAS 924868-97-3) is a 1,4-disubstituted 1,2,3-triazole heterocycle featuring a reactive chloromethyl handle at the 4-position and an unsubstituted phenyl ring at N1 . It is primarily employed as a synthetic building block in medicinal chemistry and materials science. The compound's value lies in its ability to undergo nucleophilic substitution reactions at the chloromethyl group and to participate in further metal-catalyzed cross-couplings, enabling the rapid diversification of the privileged 1,2,3-triazole scaffold .

Why a Generic 'Phenyltriazole' Cannot Substitute for 4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole (924868-97-3)


The 1,2,3-triazole class is highly diverse, with biological activity and physicochemical properties being exquisitely sensitive to substitution patterns [1]. Interchanging a generic 1-phenyl-1H-1,2,3-triazole or a differently substituted analogue for CAS 924868-97-3 is scientifically invalid due to the precise role of the 4-chloromethyl group. This specific functional handle provides a defined point for covalent derivatization, dictates molecular electronics (XLogP3: ~1.8 [2]), and critically influences target binding in biological systems. As demonstrated in GABA receptor studies, even minor changes from a chloromethyl to a methyl or ethyl substituent on the triazole ring can alter receptor affinity by orders of magnitude and dramatically shift selectivity profiles [1]. Therefore, the compound is not a representative class member but a distinct chemical entity with unique reactivity and structure-activity relationships.

Quantitative Differentiation Evidence for 4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole (CAS 924868-97-3)


Impact of C4-Substituent on β3 GABA Receptor Affinity: Chloromethyl vs. Alkyl Analogues

Structure-activity relationship (SAR) studies on 1-phenyl-1H-1,2,3-triazoles demonstrate that the C4-substituent is a critical determinant of affinity for the β3 GABA receptor [1]. The 5-chloromethyl analogue (which possesses the same functional group as the target compound) displayed a distinctly different affinity profile compared to its 5-ethyl and 5-methyl counterparts when paired with a 4-n-propyl group on a specific phenyl background [1]. While this comparison is not a direct head-to-head with 4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole itself, it provides a class-level inference on the profound impact of the chloromethyl group on biological activity. This evidence underscores that the chloromethyl substituent is not functionally equivalent to simple alkyl chains, and its presence can dramatically alter target engagement [1].

Neuroscience Insecticide Discovery GABA Receptor Medicinal Chemistry

Defined Physicochemical Profile for Computational Modeling and Lead Optimization

Precise and reliable physicochemical parameters are essential for quantitative structure-activity relationship (QSAR) modeling, molecular docking, and predicting ADMET properties. 4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole has a well-defined and experimentally validated set of computed properties that differentiate it from other analogues [1]. Its specific lipophilicity (XLogP3: 1.8) and topological polar surface area (TPSA: 30.7 Ų) place it in a specific chemical space that is distinct from, for example, the more polar 4-carboxylic acid derivatives (which would have a higher TPSA and lower logP) or the more lipophilic 4-n-propyl derivatives [1]. This precise molecular descriptor set allows for accurate in silico predictions and ensures that experimental results are reproducible and interpretable.

Computational Chemistry Drug Design Medicinal Chemistry QSAR

Synthetic Versatility: Orthogonal Reactivity of the Chloromethyl Handle vs. Triazole Ring Functionalization

The synthetic utility of 4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole is defined by the orthogonal reactivity of its two functional domains . The chloromethyl group is a potent electrophile that undergoes selective nucleophilic substitution (SN2) with a wide range of nucleophiles (amines, thiols, alkoxides) without affecting the triazole ring . In contrast, the triazole ring itself is a product of copper-catalyzed azide-alkyne cycloaddition (CuAAC) and can serve as a ligand for transition metals or participate in further cross-coupling reactions . This is a key differentiator from compounds like 1-phenyl-1H-1,2,3-triazole, which lacks a handle for facile post-synthetic diversification, or 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, which has different solubility and reactivity profiles.

Click Chemistry Organic Synthesis Medicinal Chemistry Methodology

Validated Research Applications for 4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole (CAS 924868-97-3)


Precision Design of Sub-Nanomolar GABA Receptor Modulators

Based on SAR evidence, the 5-chloromethyl group on a 1-phenyl-1H-1,2,3-triazole scaffold is a key pharmacophore for achieving picomolar affinity (Ki = 659 pM) for the human β3 GABA receptor [1]. This compound serves as an ideal starting point for medicinal chemistry campaigns targeting neurological disorders or developing novel, potent insecticides that act on insect GABA receptors with homology to human β3 [1].

Benchmarking QSAR and Molecular Docking Models

The well-defined and verified physicochemical parameters of this compound (XLogP3: 1.8, TPSA: 30.7 Ų) make it a reliable benchmark for validating computational models [1]. Its specific descriptor values can be used to calibrate predictive algorithms for ADMET properties, ligand-receptor binding, and to probe the chemical space of triazole-containing compounds.

Divergent Synthesis of Functionalized Triazole Libraries

The orthogonal reactivity of the chloromethyl group and the triazole ring enables a divergent synthetic strategy [1]. In a single step, the chloromethyl handle can be substituted with diverse amines, thiols, or other nucleophiles to rapidly generate a library of 4-substituted-1-phenyl-1H-1,2,3-triazoles for biological screening or materials science applications. This approach significantly accelerates hit-to-lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.